molecular formula C12H24N2O B13016158 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide

Cat. No.: B13016158
M. Wt: 212.33 g/mol
InChI Key: SYAIIPMTEBJYIA-UHFFFAOYSA-N
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Description

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide (CAS: 1157911-14-2) is a substituted acetamide derivative with the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.34 g/mol . Its structure features a cyclohexylethylamino group attached to the acetamide backbone, where both nitrogen atoms are dimethylated. The compound’s sterically bulky cyclohexylethyl substituent may influence its reactivity, solubility, and biological activity compared to simpler analogs.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-(1-cyclohexylethylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C12H24N2O/c1-10(11-7-5-4-6-8-11)13-9-12(15)14(2)3/h10-11,13H,4-9H2,1-3H3

InChI Key

SYAIIPMTEBJYIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide typically involves the reaction of cyclohexyl ethylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and environmental impact through the implementation of green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

DMAc derivatives are susceptible to oxidation, particularly under conditions involving peroxides or transition-metal catalysts. For example:

  • Formaldehyde Generation : Oxidation of the DMAc moiety can produce formaldehyde derivatives (e.g., hemiaminals) via radical intermediates. This is observed in reactions involving peroxides and copper catalysts (Scheme 11, ).

  • Cyclohexylethylamino Group : The secondary amine in the cyclohexylethylamino group may oxidize to form a nitroso or hydroxylamine derivative under strong oxidizing agents like KMnO₄ or CrO₃.

Key Reaction Pathway :

DMAc derivativeOxidizing AgentHemiaminal Formaldehyde derivatives+Byproducts\text{DMAc derivative}\xrightarrow{\text{Oxidizing Agent}}\text{Hemiaminal Formaldehyde derivatives}+\text{Byproducts}

Conditions :

  • Oxidizing agents: KMnO₄, H₂O₂, or O₂ atmosphere.

  • Catalysts: Cu(I/II) or Pd-based systems.

Hydrolysis and Acid/Base Reactivity

The amide bond in DMAc derivatives undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleaves the acyl-N bond, yielding acetic acid and dimethylamine hydrochloride (observed in DMAc hydrolysis with HCl, ):

CH CON CH +H O+HClCH COOH+(CH )2NH Cl \text{CH CON CH }+\text{H O}+\text{HCl}\rightarrow \text{CH COOH}+(\text{CH })₂\text{NH Cl }

  • Base Resistance : The DMAc structure resists alkaline hydrolysis, making it a stable solvent for reactions involving NaOH or KOH ( ).

Implications for Target Compound :
The cyclohexylethylamino group may remain intact during hydrolysis, but steric effects could slow reaction kinetics.

Metabolic Pathways

In biological systems, DMAc derivatives undergo enzymatic transformations:

  • N-Demethylation : Cytochrome P450 enzymes (e.g., CYP2E1) metabolize DMAc via sequential N-demethylation, producing metabolites like N-monomethylacetamide (MMAC) and acetamide ( ).

  • Radical Intermediates : Reactive carbon-centered radicals formed during metabolism may contribute to liver toxicity via cytochrome P450 inactivation ( ).

Metabolite Profile :

MetaboliteYield (Urine)Enzyme Involved
N-Monomethylacetamide60–70%CYP2E1
Acetamide7–10%Non-enzymatic hydrolysis

Substitution and Cross-Coupling Reactions

The amino and carbonyl groups enable diverse functionalization:

  • Nucleophilic Substitution : The cyclohexylethylamino group can react with alkyl halides (e.g., ethyl iodide) under basic conditions (NaH/DMF) to form quaternary ammonium salts ( ).

  • Pd-Catalyzed Reactions : DMAc derivatives participate in Pd-catalyzed amidation or arylation, as seen in the synthesis of naphthalenamines ( ).

Example Reaction :

ArCOCH R+DMAcPd CatalystFunctionalized N N dimethylnaphthalenamine\text{ArCOCH R}+\text{DMAc}\xrightarrow{\text{Pd Catalyst}}\text{Functionalized N N dimethylnaphthalenamine}

Conditions :

  • Halopyridine promoters (e.g., 2,3-dibromopyridine).

  • Solvent: DMAc or DMF.

Reduction Reactions

The acetamide carbonyl group can be reduced to an alcohol or amine:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the carbonyl to a CH₂ group, yielding 2-((1-cyclohexylethyl)amino)-N,N-dimethylethylamine.

  • LiAlH₄ : Converts the amide to a tertiary amine.

Scientific Research Applications

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide has a range of applications in scientific research, including chemistry, biology, medicine, and industry. It is unique because of its combined structural features, which give it distinct chemical and biological properties.

Scientific Research Applications

  • Chemistry It is used as a reagent in organic synthesis and catalysis.
  • Biology It is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine It is explored for its therapeutic potential in drug development.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions Analysis

This compound undergoes oxidation, reduction, and substitution reactions.

  • Oxidation Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and hydrogen peroxide H2O2H_2O_2. Oxidation may yield cyclohexyl ethylamine oxides.
  • Reduction Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4 are used. Reduction may produce cyclohexyl ethylamine derivatives.
  • Substitution Reagents like halogens Cl2,Br2Cl_2,Br_2 and nucleophiles NH3,OHNH_3,OH^- are employed.

Mechanism of Action

The mechanism of action of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Primary Applications Key Properties
This compound C₁₂H₂₄N₂O 212.34 Cyclohexylethylamino, dimethylamide Synthetic intermediate (hypothesized) High steric hindrance; potential for tailored reactivity
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl, diethylphenyl Herbicide (pre-emergent weed control) Chlorine enhances electrophilicity; agrochemical activity
N,N-Dimethylacetamide (DMA) C₄H₉NO 87.12 Dimethylamide Polar aprotic solvent High polarity (dipole moment ~3.7 D); dissolves polymers, pharmaceuticals
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide C₁₄H₁₉ClN₂O 266.77 Chlorophenylamino, cyclohexylamide Pharmaceutical intermediate (hypothesized) Chlorine and aromatic ring may enhance bioactivity
2-[(2,3-Dimethylphenyl)amino]-N,N-dimethylacetamide C₁₂H₁₈N₂O 206.28 Dimethylphenylamino, dimethylamide Unspecified (likely synthetic intermediate) Planar aromatic substituent; potential for π-π interactions

Structural and Reactivity Differences

  • Chloroacetamides vs. Target Compound: Chloro-substituted analogs like alachlor and dimethenamid () exhibit enhanced electrophilicity due to the chlorine atom, enabling nucleophilic substitution reactions critical for herbicide activity .
  • N-Alkyl vs. N-Aryl Substitutions: The cyclohexylethyl group in the target compound introduces significant steric hindrance compared to smaller alkyl or aryl groups in analogs like DMA or 2-[(2,3-dimethylphenyl)amino]-N,N-dimethylacetamide. This may limit its utility in reactions requiring facile nucleophilic attack but improve selectivity in catalytic processes .

Physicochemical Properties

  • Solubility : DMA’s high polarity and low molecular weight make it miscible with water and organic solvents, whereas the hydrophobic cyclohexylethyl group in the target compound likely reduces aqueous solubility .
  • Thermal Stability : Bulky substituents like cyclohexylethyl may enhance thermal stability compared to linear alkyl groups, as seen in N,N-diethylacetamide (), which degrades at lower temperatures due to weaker van der Waals interactions .

Biological Activity

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide, often referred to as a derivative of N,N-dimethylacetamide (DMA), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, toxicological data, and potential therapeutic applications based on diverse research findings.

This compound is characterized by the following molecular structure:

  • Molecular Formula : C_{13}H_{19}N_{2}O
  • CAS Number : [Not specified in the sources]

This compound features an amino group, which is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

Pharmacological Effects

Research indicates that similar compounds, particularly those containing dimethylacetamide moieties, exhibit various biological activities:

  • Antithyroid Activity : Studies have shown that N,N-dimethylacetamide can form charge-transfer complexes with iodine, suggesting potential antithyroid activity by inhibiting thyroid hormone biosynthesis through interference with iodine incorporation into thyroglobulin .
  • Anti-inflammatory and Antibacterial Properties : The compound has been noted for its role in treating inflammatory conditions and infections, highlighting its utility in pharmacological applications .
  • Bone Regeneration : There is evidence suggesting that DMA derivatives may enhance bone regeneration and inhibit osteoclastogenesis, indicating potential applications in treating osteoporosis .

Toxicological Data

The safety profile of this compound can be inferred from studies on DMA:

  • Acute Toxicity : DMA exhibits low acute toxicity with oral LD50 values ranging from 3000 mg/kg to 6000 mg/kg in rats. Dermal exposure shows higher toxicity with LD50 values around 7500 mg/kg .
  • Chronic Exposure Effects : Long-term exposure studies indicate potential liver damage and respiratory tract irritation at high concentrations. Notably, a study reported no significant increase in tumor incidence in mice exposed to DMA over 18 months .
  • Developmental Toxicity : High doses of DMA have been associated with teratogenic effects in animal studies, necessitating caution in its use during pregnancy. The NOEL (No Observed Effect Level) for developmental toxicity was found to be around 160 mg/kg/day .

Case Study 1: Occupational Exposure

A study involving workers in acrylic fiber production assessed urinary concentrations of DMA and its metabolite N-methylacetamide (NMA). High levels were detected among workers operating machinery, indicating significant dermal absorption and inhalation risks associated with chronic exposure .

Case Study 2: Animal Studies

In a controlled study on mice exposed to varying concentrations of DMA, no significant tumors were observed; however, there were indications of non-neoplastic lesions such as hepatocellular hypertrophy at higher doses. This suggests that while the compound may not be carcinogenic, it can lead to liver changes at elevated exposure levels .

Summary Table of Biological Activities

Activity Effect/Outcome Reference
Antithyroid ActivityInhibits thyroid hormone synthesis
Anti-inflammatoryReduces inflammation in various models
Bone RegenerationEnhances bone healing
Acute ToxicityOral LD50: 3000-6000 mg/kg
Chronic ToxicityLiver damage observed at high exposures
Developmental ToxicityTeratogenic effects at high doses

Q & A

Q. What are the recommended synthesis routes for 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting N,N-dimethylacetamide with 1-cyclohexylethylamine under reflux in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) with a catalytic base (e.g., triethylamine). Purification typically employs column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Yield optimization may require temperature control (60–80°C) and inert atmosphere (N₂) to prevent oxidation .

Q. How can the purity and structural integrity of this compound be assessed using analytical techniques?

  • Methodological Answer :
  • Gas Chromatography (GC) : Verify purity (>99%) by comparing retention times with standards under isothermal or programmed temperature conditions (e.g., 170–200°C) .
  • NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR. Key signals include the dimethylacetamide moiety (δ ~2.9–3.1 ppm for N-CH₃ protons) and cyclohexylethyl group (δ ~1.2–1.8 ppm for cyclohexyl protons) .
  • HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and mobile phase (acetonitrile/water) to assess impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols by:
  • Using validated reference standards (e.g., USP/EP pharmacopeial guidelines) for bioactivity assays .
  • Cross-referencing with structurally similar compounds (e.g., cyclohexyl-containing analogs like 2-Acetamido-2-cyclohexylacetic acid) to identify structure-activity relationships (SAR) .
  • Performing dose-response curves across multiple replicates to account for batch-to-batch variability .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance amine-acetamide coupling efficiency .
  • Solvent Optimization : Replace traditional solvents with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
  • Step-wise Monitoring : Use TLC or in-line IR spectroscopy to track intermediate formation and adjust reaction parameters in real time .

Q. How can stereochemical effects on biological activity be systematically analyzed?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases .
  • Molecular Docking : Compare binding affinities of enantiomers with target proteins (e.g., cyclooxygenase or neurotransmitter receptors) using software like AutoDock Vina .
  • Circular Dichroism (CD) : Correlate optical activity with biological potency in cell-based assays .

Q. What solvent systems are optimal for studying the compound’s stability and reactivity?

  • Methodological Answer :
  • Stability Tests : Conduct accelerated degradation studies in DMSO, ethanol, and PBS (pH 7.4) under varying temperatures (4°C, 25°C, 40°C). Monitor degradation via LC-MS .
  • Reactivity in Protic vs. Aprotic Solvents : Compare reaction kinetics in methanol (protic) vs. THF (aprotic) to identify solvent-dependent pathways .

Q. What in silico methods predict interactions with biological targets?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical binding motifs (e.g., acetamide carbonyl group) .
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability and residence time .

Q. How should conflicting toxicity data from in vitro vs. in vivo models be addressed?

  • Methodological Answer :
  • Metabolite Profiling : Identify species-specific metabolites via LC-QTOF-MS to explain differential toxicity .
  • Cross-model Validation : Compare cytotoxicity (e.g., HepG2 cells) with rodent LD50 studies, adjusting for metabolic enzyme expression differences .

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